

Fura-FF AM Calcium Dissociation Constant (Kd): An In-Depth Technical Guide

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Compound of Interest

Compound Name: Fura-FF AM

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This technical guide provides a comprehensive overview of the calcium dissociation constant (Kd) of Fura-FF, a low-affinity fluorescent indicator crucial for quantifying high intracellular calcium concentrations. This document details the quantitative data, experimental protocols for Kd determination, and the application of Fura-FF in relevant signaling pathways.

Introduction to Fura-FF

Fura-FF is a difluorinated analog of the ratiometric calcium indicator Fura-2. Its key characteristic is a significantly lower affinity for calcium, reflected in a higher dissociation constant (Kd). This makes Fura-FF an ideal probe for measuring elevated calcium levels (in the micromolar range) that would saturate higher-affinity indicators. Upon entering a cell, the acetoxymethyl (AM) ester form, **Fura-FF AM**, is cleaved by intracellular esterases, trapping the active Fura-FF molecule in the cytosol. A significant advantage of Fura-FF is its negligible sensitivity to magnesium ions, which can otherwise interfere with calcium measurements.^{[1][2][3]}

Spectrally, Fura-FF is similar to Fura-2, with an emission maximum around 505-514 nm. When excited at approximately 340-365 nm (calcium-bound) and 380 nm (calcium-free), the ratio of the fluorescence intensities provides a quantitative measure of the intracellular calcium concentration.^{[1][2][3]}

Quantitative Data: Dissociation Constant (Kd) of Fura-FF

The dissociation constant (Kd) of Fura-FF for Ca²⁺ is a critical parameter for the accurate calculation of calcium concentrations. It is important to note that the Kd value is highly dependent on the experimental conditions, including temperature, pH, and ionic strength. The values presented below have been determined under specific in vitro conditions.

Dissociation Constant (Kd)	Experimental Conditions	Reference(s)
~5.5 μ M	22°C, 100 mM KCl, 10 mM MOPS, pH 7.2	[4]
6 μ M	Not specified	[1][2][3]
~10 μ M	Not specified	[3]

Experimental Protocol: In Vitro Calibration of Fura-FF for Kd Determination

The following protocol outlines the steps for determining the in vitro Kd of Fura-FF using Ca²⁺-EGTA buffers. This method is based on the principles established by Grynkiewicz, Poenie, and Tsien in 1985.

Materials

- Fura-FF, pentapotassium salt
- Calcium Calibration Buffer Kit (containing Ca²⁺-free and Ca²⁺-saturating solutions with EGTA) or homemade buffers.
- MOPS (3-(N-morpholino)propanesulfonic acid) buffer
- KCl (Potassium chloride)
- CaCl₂ (Calcium chloride)

- EGTA (ethylene glycol-bis(β -aminoethyl ether)-N,N,N',N'-tetraacetic acid)
- KOH (Potassium hydroxide) for pH adjustment
- Spectrofluorometer capable of dual-wavelength excitation and emission scanning

Buffer Preparation

- **Ca²⁺-Free Buffer (Zero Calcium):** Prepare a solution containing 100 mM KCl, 10 mM MOPS, and 10 mM EGTA. Adjust the pH to 7.2 with KOH.
- **Ca²⁺-Saturating Buffer:** Prepare a solution containing 100 mM KCl, 10 mM MOPS, and 10 mM Ca-EGTA. Adjust the pH to 7.2 with KOH.
- **Intermediate Ca²⁺ Buffers:** Create a series of calibration standards with known free Ca²⁺ concentrations by mixing the Ca²⁺-Free and Ca²⁺-Saturating buffers in different ratios. The precise free Ca²⁺ concentration can be calculated using specialized software that takes into account the binding constants of EGTA for Ca²⁺ and H⁺ at the specific temperature and ionic strength.

Measurement Procedure

- Add a small, constant amount of Fura-FF pentapotassium salt to each of the calibration buffers to achieve a final concentration in the low micromolar range (e.g., 1-5 μ M).
- Using a spectrofluorometer, measure the fluorescence intensity of each sample.
- For each sample, excite the Fura-FF at two wavelengths: ~340 nm (for Ca²⁺-bound) and ~380 nm (for Ca²⁺-free).
- Record the emission intensity at the peak emission wavelength (~510 nm) for both excitation wavelengths.
- Determine the fluorescence ratio (R) for each calcium concentration by dividing the intensity at 340 nm excitation by the intensity at 380 nm excitation.
- Determine R_{min} (the ratio in the Ca²⁺-free buffer) and R_{max} (the ratio in the Ca²⁺-saturating buffer).

- Measure the fluorescence intensity at 380 nm excitation in the Ca²⁺-free (F_{free}) and Ca²⁺-saturating (F_{sat}) buffers.

Calculation of the Dissociation Constant (K_d)

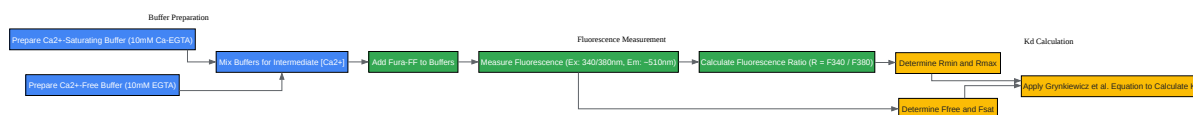
The K_d can be calculated using the following equation derived from the work of Grynkiewicz, Poenie, and Tsien:

$$[\text{Ca}^{2+}] = K_d * [(R - R_{\text{min}}) / (R_{\text{max}} - R)] * (F_{\text{free}} / F_{\text{sat}})$$

By plotting the fluorescence ratio (R) against the known free [Ca²⁺], the data can be fitted to this equation to determine the K_d.

Visualizations

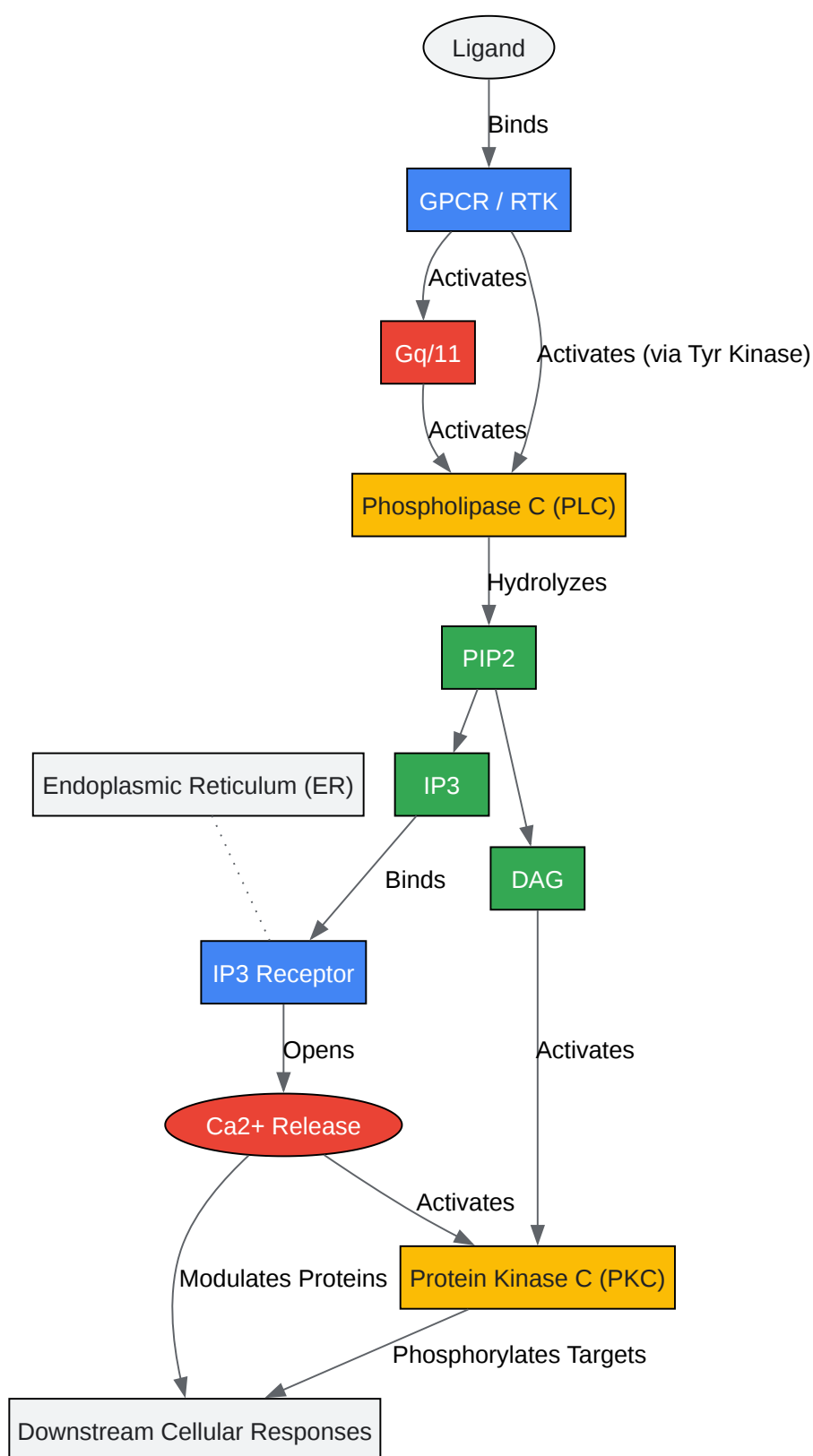
Experimental Workflow for K_d Determination



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Caption: Experimental workflow for the in vitro determination of the Fura-FF calcium dissociation constant (K_d).

Phospholipase C (PLC) Signaling Pathway



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Caption: Simplified diagram of the Phospholipase C (PLC) signaling pathway leading to intracellular calcium release.

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